3-Chloro-1,2-benzisoxazole
Overview
Description
3-Chloro-1,2-benzisoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an isoxazole ring with a chlorine atom at the third position
Mechanism of Action
Target of Action
3-Chloro-1,2-benzisoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . For instance, the molecular docking of a benzoxazole derivative with COVID-19 main protease (M-pro) was performed, indicating the potential of these compounds to interact with key proteins .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . .
Pharmacokinetics
It’s known that the properties of benzoxazole molecules can be significantly influenced by functionalization, such as fluorine functionalization, which can have a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity . They also exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
It’s known that the biological activity of benzoxazole derivatives can be influenced by the chemical environment, including the presence of other functional groups and the ph of the environment .
Biochemical Analysis
Biochemical Properties
Benzisoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzisoxazole derivatives have been reported to exhibit a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that 3-Chloro-1,2-benzisoxazole may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Benzisoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Benzisoxazole derivatives have been implicated in various metabolic pathways . Future studies should investigate the specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-1,2-benzisoxazole can be synthesized through various methods. One common approach involves the cyclization of o-acylphenol oximes using oxidizing agents such as lead (IV) acetate or sodium hypochlorite . Another method includes the reaction of 2-aminophenol with aldehydes or ketones under different catalytic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and solvent-free conditions are often employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,2-benzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as sodium cyanide, resulting in products like o-cyanophenyl thiocyanate.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Sodium cyanide in aqueous acetone is a common reagent for substitution reactions.
Oxidation Reactions: Oxidizing agents like lead (IV) acetate are used for oxidative cyclization.
Major Products Formed:
Substitution Reactions: Products such as o-cyanophenyl thiocyanate and bis-(o-cyanophenyl) disulfide are formed.
Scientific Research Applications
3-Chloro-1,2-benzisoxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the chlorine atom, leading to different biological activities.
Benzisothiazole: Contains a sulfur atom instead of oxygen, resulting in distinct chemical properties and applications.
Uniqueness: 3-Chloro-1,2-benzisoxazole is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
3-chloro-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWUFXPCLZRSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381548 | |
Record name | 3-chloro-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16263-52-8 | |
Record name | 3-chloro-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using microwave irradiation in the synthesis of 3-chloro-1,2-benzisoxazole?
A1: Microwave irradiation offers a significant advantage in synthesizing this compound by significantly reducing reaction times and often leading to higher yields. [] This is exemplified by the conversion of 3-hydroxy-1,2-benzisoxazoles to their corresponding 3-chloro derivatives, achieving quantitative yields within just 2 hours using microwave heating. [] This method proves to be a more efficient alternative to conventional heating methods.
Q2: How does the reactivity of this compound make it a useful building block in organic synthesis?
A2: The chlorine atom in the 3-position of 1,2-benzisoxazole exhibits high reactivity towards nucleophilic aromatic substitution. [] This reactivity makes this compound a versatile precursor for synthesizing a range of 3-amino-substituted 1,2-benzisoxazole derivatives, which are valuable building blocks for various chemical applications. [] The ability to readily substitute the chlorine atom with diverse amine groups opens up possibilities for creating libraries of compounds with potentially useful biological activities.
Q3: What insights can be gained from the photochemistry of this compound?
A3: Studying the photochemistry of matrix-isolated this compound allows for the generation and characterization of reactive intermediates, such as the 2-cyanophenoxyl radical. [] By analyzing these intermediates, researchers can gain a deeper understanding of the compound's reactivity and potential degradation pathways. This knowledge is crucial for developing appropriate handling and storage procedures, as well as for predicting its behavior in different chemical environments.
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